molecular formula C7H11N3 B13325421 Ethyl(pyrimidin-2-ylmethyl)amine

Ethyl(pyrimidin-2-ylmethyl)amine

Cat. No.: B13325421
M. Wt: 137.18 g/mol
InChI Key: WWFWARHHUARWSI-UHFFFAOYSA-N
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Description

Ethyl(pyrimidin-2-ylmethyl)amine (CAS 1199780-89-6) is a chemical building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C 7 H 11 N 3 and a molecular weight of 137.18 g/mol, this amine-functionalized pyrimidine serves as a versatile intermediate for constructing more complex molecules [ ]. Its structure, featuring both a pyrimidine ring and an ethylaminomethyl side chain, makes it a valuable scaffold for the development of pharmacologically active compounds. This compound is primarily utilized as a key synthetic intermediate in organic and pharmaceutical research. Pyrimidine-based structures are a cornerstone in drug discovery, notably in the development of protein kinase inhibitors [ ]. The aminopyrimidine core is a privileged structure in many small molecule inhibitors that have entered clinical trials, underscoring its fundamental role in the design of potential therapeutics [ ]. Researchers employ this compound in scaffold-hopping strategies and structure-activity relationship (SAR) studies to create novel compounds with improved efficacy and drug-like properties. Key Identifiers • CAS Number: 1199780-89-6 [ ][ ] • Molecular Formula: C 7 H 11 N 3 [ ][ ] • Molecular Weight: 137.18 g/mol [ ][ 5] Handling & Safety This product is intended for research and development use only by technically qualified individuals. It is not intended for use in foods, cosmetics, drugs, or consumer products [ ]. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-(pyrimidin-2-ylmethyl)ethanamine

InChI

InChI=1S/C7H11N3/c1-2-8-6-7-9-4-3-5-10-7/h3-5,8H,2,6H2,1H3

InChI Key

WWFWARHHUARWSI-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=CC=N1

Origin of Product

United States

Synthetic Methodologies for Ethyl Pyrimidin 2 Ylmethyl Amine and Its Chemical Analogues

Foundational Synthetic Routes to Pyrimidine-Containing Amines

The synthesis of amines containing a pyrimidine (B1678525) core relies on several classical and versatile reaction types. These foundational routes provide the basis for creating a wide array of derivatives.

Condensation Reactions, including β-Dicarbonyl and Amine Condensation

The construction of the pyrimidine ring itself is frequently achieved through condensation reactions. The most common approach involves the reaction of a three-carbon component, often a β-dicarbonyl compound, with a species containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328) derivatives. bu.edu.eg This method is widely utilized for its reliability in forming the pyrimidine core from non-heterocyclic precursors. bu.edu.eg

For instance, the reaction between β-keto esters and amidines, often promoted by ultrasound irradiation, can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Similarly, a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride (ZnCl₂), offers a single-step synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

A general scheme for pyrimidine synthesis from a 1,3-dicarbonyl compound and an amidine is presented below.

Reactant 1Reactant 2ConditionsProduct Type
β-Dicarbonyl CompoundAmidine/Urea/ThioureaBasic or Acidic CatalystSubstituted Pyrimidine
EnamineTriethyl Orthoformate, NH₄OAcZnCl₂ Catalyst4,5-Disubstituted Pyrimidine organic-chemistry.org
β-Keto EsterAmidineUltrasound Irradiation4-Pyrimidinol organic-chemistry.org

Nucleophilic Substitution Reactions, including those involving Aminopyrimidine Cores

Nucleophilic substitution is a key method for functionalizing pre-existing pyrimidine rings, particularly those bearing halogen substituents. In molecules like 2,4-dichloropyrimidine, the halogen atoms can be replaced by nucleophiles such as amines. thieme-connect.com The regioselectivity of these substitutions can be influenced by the reaction conditions and the presence of catalysts. For example, in 6-aryl-2,4-dichloropyrimidines, amination under classical SNAr (Nucleophilic Aromatic Substitution) conditions can lead to a mixture of products, whereas transition-metal-catalyzed approaches can provide excellent yields and selectivities for substitution at the C-4 position. thieme-connect.com

The reactivity of halogens on the pyrimidine ring allows for sequential substitution. In 2,4,10-trichloropyrimido[5,4-b]quinoline, reaction with amines can first replace the halogens on the pyrimidine ring, and under more forceful conditions, all three halogen atoms can be substituted. colab.ws A specific example is the reaction of 2-(3-bromo-2-pyridylmethylthio)ethylamine with 2-nitroamino-5-(2-methoxy-4-pyridylmethyl)-4-pyrimidone, where the nitroamino group is displaced by the ethylamine (B1201723) derivative. prepchem.com

Mechanistic studies on thiamin and its analogues suggest that sulfite-catalyzed nucleophilic substitution proceeds via a multi-step addition-elimination (SNAE) mechanism rather than a direct S_N2-like process. researchgate.netnih.gov This pathway involves the initial addition of the nucleophile to the pyrimidine ring, followed by the elimination of the leaving group, and is likely applicable to a broad range of substituted pyrimidines. nih.gov

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This process involves two main steps: the initial reaction of a carbonyl compound with an amine to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comyoutube.com To synthesize Ethyl(pyrimidin-2-ylmethyl)amine, this strategy would typically involve the reaction of pyrimidine-2-carbaldehyde with ethylamine, followed by reduction.

This method avoids the common problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com The reaction is often performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are all combined. wikipedia.org

The general process is outlined below:

Imine Formation: A pyrimidine aldehyde or ketone reacts with an amine under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine. wikipedia.org

Reduction: The imine intermediate is reduced to the final amine product using a suitable reducing agent. wikipedia.orgmasterorganicchemistry.com

Carbonyl PrecursorAmineCommon Reducing AgentsProduct
Aldehyde/KetonePrimary or Secondary AmineNaBH₃CN, NaBH(OAc)₃, H₂/CatalystSubstituted Amine wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Biocatalysts, such as imine reductases (IREDs), are also being explored for reductive amination to achieve high enantioselectivity in the synthesis of chiral amines. researchgate.net

Alkylation Reactions of Amine Precursors

The direct alkylation of amines with alkyl halides is another fundamental approach to synthesizing more substituted amines. masterorganicchemistry.com However, this method can be difficult to control, often leading to a mixture of mono- and di-alkylation products, and in some cases, tertiary amines. masterorganicchemistry.comacs.org In the context of this compound, this could involve either the reaction of pyrimidin-2-ylmethylamine with an ethyl halide or the reaction of ethylamine with 2-(halomethyl)pyrimidine.

The reaction pathway, whether it proceeds via S_N2 alkylation or condensation, is dependent on the reaction conditions. Alkylation is typically favored under basic conditions, which neutralize the acid byproduct (e.g., HBr), while thermal conditions without a base may favor condensation. nih.gov To overcome the challenge of over-alkylation, specialized methods have been developed. For instance, using N-aryl-N-aminopyridinium salts allows for the monoalkylation of the amine. This "self-limiting alkylation" occurs because the initial amine is converted to a highly nucleophilic ylide intermediate that readily undergoes alkylation, while the resulting product is a less reactive nucleophile, preventing further reaction. acs.org

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for forming C-N bonds, particularly through the use of metal catalysts. These advanced routes provide high yields and functional group tolerance.

Palladium-Mediated Coupling Reactions (e.g., Buchwald–Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl and heteroaryl amines. wikipedia.orgnih.gov This reaction enables the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide, like a triflate) and an amine. wikipedia.org It is particularly valuable for its broad substrate scope and tolerance for various functional groups, overcoming many limitations of traditional methods. wikipedia.org

The synthesis of pyrimidine-containing amines is a key application of this methodology. The reaction can couple a wide range of primary and secondary amines with halogenated pyrimidines. nih.gov The choice of ligand for the palladium catalyst is crucial for the reaction's success, with various generations of phosphine (B1218219) ligands developed to improve efficiency and scope. wikipedia.orgorganic-chemistry.org For example, bidentate phosphine ligands like BINAP and DDPF were early breakthroughs that allowed for the reliable coupling of primary amines. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl/heteroaryl halide.

Amine Coordination & Deprotonation: The amine coordinates to the palladium complex and is deprotonated by a base.

Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the palladium(0) catalyst.

This powerful reaction has been widely adopted in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. nih.gov

Aryl/Heteroaryl HalideAmineCatalyst SystemProduct
Ar-X (X = Cl, Br, I, OTf)R¹R²NHPd(0) catalyst + Ligand + BaseAr-NR¹R² wikipedia.orgorganic-chemistry.org
Heteroaryl HalidePrimary or Secondary AminePd catalyst + Josiphos or RuPhos LigandHeteroaryl Amine nih.gov

Copper-Mediated C-N Bond Formation

Copper-catalyzed reactions are a cornerstone for constructing C-N bonds in the synthesis of nitrogen-containing heterocycles, including pyrimidines. These methods are valued for their efficiency and functional group tolerance. The Ullmann condensation, a classical example, has been modernized to proceed under milder conditions with the use of various ligands that enhance the catalytic activity of copper.

Recent advancements include copper-catalyzed tandem reactions that allow for the construction of highly functionalized pyrimidines in a single operation. For instance, a novel class of sulfonamide pyrimidine derivatives can be synthesized through a copper-catalyzed tandem reaction involving trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes, achieving high yields. mdpi.com Another approach involves the copper-catalyzed [3 + 3] annulation of saturated ketones with amidines. acs.orgnih.gov This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, directly functionalizing the β-C(sp³)–H bond of the ketone. acs.orgnih.gov

Furthermore, copper catalysis facilitates sequential reactions, such as a Sonogashira coupling followed by an aminocyclization, to create complex pyrimidine-fused skeletons from terminal alkynes and 2-(2-bromophenyl)pyrimidine analogues. rsc.org This protocol offers a controlled and modular route with high efficiency and broad substrate scope. rsc.org The choice of copper source (e.g., CuI, CuBr, CuCl), base, and solvent is critical for optimizing these transformations. rsc.orgresearchgate.net

Three-Component Coupling Reactions for Pyrimidine Ring Construction

Three-component reactions (TCRs) have emerged as powerful and atom-economical strategies for the rapid assembly of complex molecules from simple precursors in a single step. researchgate.net Several TCRs have been developed for the de novo synthesis of the pyrimidine ring.

One notable method is the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to yield 4,5-disubstituted pyrimidines. organic-chemistry.org This strategy can be adapted to use methyl ketones directly in place of enamines for synthesizing mono- and disubstituted pyrimidines. organic-chemistry.org Another approach utilizes an NH₄I-promoted tandem reaction of ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under metal- and solvent-free conditions, offering good functional group tolerance and scalability. organic-chemistry.org

Copper catalysts are also employed in three-component syntheses. A versatile copper-catalyzed reaction combines terminal alkynes, carbon dioxide (CO₂), and an amidine hydrochloride to form 2,6-disubstituted pyrimidones. mdpi.com While involving three components, the ring formation can be mechanistically viewed as a [3+3] cycloaddition. mdpi.com These multicomponent strategies are highly valued for their efficiency and ability to generate diverse molecular libraries from readily available starting materials. researchgate.net

Table 1: Examples of Three-Component Reactions for Pyrimidine Synthesis This table is interactive. Users can sort and filter the data.

Catalyst/Promoter Component 1 Component 2 Component 3 Product Type Reference
ZnCl₂ Enamine / Ketone Triethyl orthoformate Ammonium acetate 4,5-Disubstituted Pyrimidine organic-chemistry.org
NH₄I Ketone Ammonium acetate DMF-DMA Substituted Pyrimidine organic-chemistry.org
Cu(II) Terminal Alkyne Carbon Dioxide Amidine HCl 2,6-Disubstituted Pyrimidone mdpi.com
Iridium Complex Amidine Alcohol 1 Alcohol 2 Alkyl/Aryl Pyrimidine mdpi.com

Oxidative Annulation and C-N Bond Formation Methods

Oxidative annulation represents an efficient strategy for pyrimidine synthesis, often involving the formation of both C-C and C-N bonds in a cascading sequence. These reactions utilize an oxidant to facilitate ring closure and subsequent aromatization.

A notable example is the K₂S₂O₈-promoted oxidative annulation where activation of acetophenone-formamide conjugates leads to the formation of 4-arylpyrimidines. organic-chemistry.orgacs.org In this transformation, dimethyl sulfoxide (B87167) (DMSO) can serve as a methine (=CH−) equivalent. organic-chemistry.orgacs.org

Copper-catalyzed systems are also prominent in this area. A novel approach for synthesizing structurally important pyrimidines involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones. nih.gov This reaction proceeds via a cascade of oxidative dehydrogenation of the ketone, annulation with the amidine, and a final oxidative aromatization step to furnish the pyrimidine ring. acs.orgnih.gov Another method uses oxygen (O₂) as the sole oxidant in a base-promoted intermolecular oxidation C-N bond formation between allylic compounds and amidines to produce polysubstituted pyrimidines. organic-chemistry.org

Chemo- and Regioselective Synthesis Strategies

The biological activity of pyrimidine derivatives is highly dependent on the substitution pattern of the heterocyclic ring. Therefore, developing synthetic strategies that afford precise control over the placement of functional groups (chemo- and regioselectivity) is of paramount importance.

Strategies for Polysubstituted Pyrimidines

Achieving specific substitution patterns on the pyrimidine ring often requires multi-step procedures or sophisticated catalytic systems. A general and efficient strategy for assembling polysubstituted pyridines, a related heterocycle, involves the in-situ formation of 1-alkynyl imines from a multicomponent reaction of isocyanides, arynes, and terminal alkynes, which then undergo further reactions to furnish the heterocyclic product with high chemo- and regioselectivity. acs.orgnih.gov

For pyrimidines, regioselective synthesis can be achieved through directed metallation. The use of TMPMgCl·LiCl (a Knochel-Hauser base) allows for successive and selective magnesiations at different positions of the pyrimidine ring. researchgate.net Trapping the resulting magnesiated intermediates with various electrophiles provides a direct route to highly functionalized derivatives with excellent regiocontrol. researchgate.net

Furthermore, multicomponent reactions can be designed for regioselectivity. An iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C–C and C–N bond formations and a specific substitution pattern on the final product. mdpi.com

Stereoselective and Enantioselective Synthesis, including Enzymatic Resolution

The synthesis of chiral pyrimidine derivatives, particularly those with stereocenters in their side chains, is crucial for developing selective therapeutic agents. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

A highly effective method for accessing chiral pyrimidine acyclic nucleoside analogues is the rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates. nih.gov Using a chiral diphosphine ligand, this reaction proceeds with high yields and excellent levels of both regio- and enantioselectivity (up to >40:1 branched/linear ratio and 99% enantiomeric excess). nih.gov Similarly, iridium-catalyzed intramolecular allylic substitution reactions have been developed for the enantioselective construction of pyrimidine-fused diazepinone derivatives bearing a tertiary stereocenter. researchgate.net

Enzymatic methods offer an alternative and highly specific approach to stereocontrolled synthesis. While often associated with the synthesis of naturally occurring nucleosides and nucleotides, enzymes can be harnessed for preparing modified pyrimidines. nih.gov The de novo pyrimidine biosynthesis pathway can be reconstituted in vitro using recombinant enzymes to perform efficient syntheses of UTP and CTP from simple, isotopically labeled precursors. nih.govcreative-proteomics.comwikipedia.org This demonstrates the potential of enzymatic systems for creating complex, chiral pyrimidine-containing molecules with absolute stereocontrol, which is a key advantage over many traditional chemical methods.

Reaction Conditions and Yield Optimization in Synthesis

The efficiency of any synthetic protocol is determined by the reaction conditions, and their optimization is a critical step in developing a viable route to a target compound like this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, base, reaction temperature, and time. researchgate.net

For instance, in the copper-catalyzed sequential Sonogashira coupling and aminocyclization to form pyrimidine-fused skeletons, various parameters were systematically varied. rsc.org The choice of catalyst was explored, with CuI proving effective. The base was also shown to be critical, with inorganic bases like K₂CO₃ leading to moderate yields, while the optimal conditions were fine-tuned to maximize product formation. rsc.org

Similarly, in base-mediated alkylation reactions of pyrimidines, the nature of the base (e.g., KHMDS, LiHMDS), solvent (e.g., THF), and reaction temperature significantly impact the yield and the formation of side products. acs.org High dilution is sometimes employed to minimize undesired dimerization side reactions, especially when generating reactive anionic intermediates. acs.org The optimization process often involves screening a matrix of conditions to identify the combination that provides the highest yield of the desired product while minimizing impurities. researchgate.net

Table 2: Optimization of Reaction Conditions for a Representative Pyrimidine Synthesis This table is interactive. Users can sort and filter the data.

Entry Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference
1 CuI (10) K₂CO₃ Dioxane 80 62 rsc.org
2 CuBr (10) K₂CO₃ Dioxane 80 55 rsc.org
3 CuCl (10) K₂CO₃ Dioxane 80 48 rsc.org
4 Pd(OAc)₂ (10) K₂CO₃ Dioxane 80 <10 rsc.org
5 CuI (10) Cs₂CO₃ Dioxane 80 73 rsc.org
6 CuI (10) K₃PO₄ Dioxane 80 65 rsc.org
7 CuI (10) Cs₂CO₃ DMF 80 68 rsc.org
8 CuI (10) Cs₂CO₃ Toluene 80 52 rsc.org
9 CuI (10) Cs₂CO₃ Dioxane 100 85 rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including pyrimidine derivatives. tandfonline.com This method offers several advantages over conventional heating, such as rapid and uniform heating, which can lead to shorter reaction times, cleaner reactions, and enhanced selectivity. tandfonline.com

The application of microwave irradiation has been successfully employed in various synthetic routes to pyrimidines. For instance, the Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea, has been adapted for microwave conditions to produce dihydropyrimidines. tandfonline.com Researchers have also utilized microwave heating for the synthesis of highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives through a one-pot, three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate, achieving excellent yields without the need for a catalyst. clockss.org

Another notable example is the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. In this multi-step process, the final transformation involves the treatment of a 4-chloro-pyridopyrimidine intermediate with a corresponding amine in methanol (B129727) under microwave irradiation. nih.gov Similarly, pyrimido[1,2-a]pyrimidines have been synthesized by the condensation of 2-aminopyrimidine (B69317), aromatic aldehydes, and active methylene (B1212753) reagents under microwave irradiation. rsc.org

The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has also been achieved with high yields using microwave assistance, demonstrating the versatility of this technique for creating complex heterocyclic systems. nih.gov Furthermore, protocols have been developed for the synthesis of quinazolines, a class of fused pyrimidines, where microwave heating was necessary for less reactive substrates. organic-chemistry.org

Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Derivatives

Starting Materials Product Reaction Conditions Reference
2-aminopyridone, formic acid, Ac₂O, POCl₃, amine N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones Microwave irradiation in MeOH nih.gov
2-aminothiazole, aldehyde, ethyl acetoacetate 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives Microwave irradiation, catalyst-free clockss.org
2-aminopyrimidine, aromatic aldehydes, active methylene reagents Pyrimido[1,2-a]pyrimidines Microwave irradiation rsc.org
α-bromoacetophenones, amidines 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones Microwave irradiation nih.gov
N-vinyl and -aryl amides, 2-chloropyridine, Tf₂O, nitrile Quinazolines Microwave heating for less reactive substrates organic-chemistry.org

Solvent-Free and Metal-Free Conditions in Pyrimidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Solvent-free and metal-free reaction conditions are at the forefront of this green chemistry approach, aiming to reduce waste, avoid the use of toxic and expensive metal catalysts, and simplify reaction procedures. acs.org

Several successful strategies for the synthesis of pyrimidine derivatives under these conditions have been reported. A notable example is the NH₄I-promoted three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal, which affords a wide range of substituted pyrimidines in good yields without the need for a metal catalyst or solvent. acs.orgacs.org This method is praised for its use of simple, readily available starting materials and its scalability. acs.orgacs.org

Another approach involves a one-pot, three-component coupling reaction of aldehydes, alkynes, and indazole or triazole, catalyzed by ferric chloride, to produce pyrimidine derivatives in good to excellent yields under solvent-free conditions. researchgate.net While this method uses a metal catalyst, it is considered environmentally friendly due to the nature of the catalyst and the absence of solvent. researchgate.net

Furthermore, a mechanochemical approach using a solvent-free ball milling technique has been developed for the one-pot multicomponent synthesis of various pyrimidine derivatives. This method utilizes a modified zinc oxide nanoparticle catalyst and is notable for its scalability and ease of product isolation. acs.org L-proline has also been used as a catalyst for the synthesis of fused pyrimidines in water, a green solvent, under metal-free conditions. nih.gov

The synthesis of pyrimidines and pyridines from aromatic ketones, aldehydes, and ammonium salts has been achieved under transition-metal-free conditions, where ammonium salts act as the nitrogen source and water is the only byproduct. rsc.org

Table 2: Solvent-Free and Metal-Free Synthesis of Pyrimidine Derivatives

Starting Materials Catalyst/Promoter Conditions Product Reference
Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal NH₄I Metal- and solvent-free Substituted pyrimidines acs.orgacs.org
Aldehydes, alkynes, indazole/triazole Ferric chloride Solvent-free Pyrimidine derivatives researchgate.net
Various components Modified ZnO NPs Solvent-free ball milling Pyrimidine derivatives acs.org
4-hydroxy coumarins, aldehydes, 2-aminobenzothiazoles/urea L-proline Water, metal-free Fused pyrimidines nih.gov
Aromatic ketones, aldehydes, ammonium salts None Transition-metal-free Pyrimidines and pyridines rsc.org

Protecting Group Strategies for Amine Functionalities

In the synthesis of complex molecules containing multiple functional groups, such as this compound, the use of protecting groups is often essential. libretexts.org Protecting groups temporarily mask a reactive functional group, like an amine, to prevent it from undergoing undesired reactions while other parts of the molecule are being modified. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org

For amines, a common strategy is acylation to form an amide, which significantly reduces the nucleophilicity of the nitrogen atom. libretexts.orgyoutube.com The protecting group can then be removed under basic or acidic conditions to regenerate the amine. youtube.com

In the context of pyrimidine synthesis, protecting groups are employed to achieve selective transformations. For instance, in the synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids, the p-benzyloxybenzyloxy group was used to mask the oxo function of the pyrimidinone ring. This protection allowed for an aromatic nucleophilic substitution reaction to occur at a different position, followed by deprotection under mild acidic conditions to restore the pyrimidinone system. rsc.org

Another example involves a base-mediated sulfur deletion reaction for the alkylation of pyrimidines. In this methodology, a Cbz-protected amine was successfully introduced using 3-Cbz-1,2,3-oxathiazolidine 2,2-dioxide, demonstrating the compatibility of this protecting group with the reaction conditions. acs.org

The concept of orthogonal protecting group strategy is also vital, where multiple amine groups in a molecule are protected with different groups that can be removed selectively under different conditions. For example, a Boc-protected amine can be deprotected with acid, while a Fmoc-protected amine is removed with a base, allowing for sequential reactions at different amine sites. organic-chemistry.org

Table 3: Protecting Groups for Amine Functionalities in Synthesis

Protecting Group Method of Introduction Method of Removal Application Context Reference
Acyl group (e.g., Acetyl) Reaction with acyl chloride or anhydride Basic or acidic hydrolysis General amine protection libretexts.orgyoutube.com
p-Benzyloxybenzyloxy - Mild acid conditions Masking the oxo function of a pyrimidinone ring rsc.org
Carbobenzyloxy (Cbz) Reaction with benzyl (B1604629) chloroformate Catalytic hydrogenation or other methods Protection of amines during alkylation reactions acs.org
tert-Butoxycarbonyl (Boc) Reaction with di-tert-butyl dicarbonate Acidic conditions Orthogonal protection strategies organic-chemistry.org
9-Fluorenylmethyloxycarbonyl (Fmoc) Reaction with Fmoc-Cl or Fmoc-OSu Basic conditions (e.g., piperidine) Orthogonal protection strategies organic-chemistry.org

Structure Activity Relationship Sar and Structure Function Relationship Sfr Analyses of Ethyl Pyrimidin 2 Ylmethyl Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of ethyl(pyrimidin-2-ylmethyl)amine derivatives can be finely tuned by strategic modifications at three key positions: the pyrimidine (B1678525) ring, the ethyl-amine side chain, and through the addition of various aromatic substituents.

Modifications on the Pyrimidine Core

The pyrimidine ring serves as a crucial scaffold, and its decoration with various substituents significantly modulates biological activity. nih.govnih.govresearchgate.net The position and electronic nature of these substituents are paramount in determining the compound's potency and selectivity. nih.gov

For instance, in the development of anti-malarial 2,4-diaminopyrimidines, modifications at the 5-position of the pyrimidine ring were explored. The introduction of hydrophobic groups like chloro (–Cl) and methyl (–CH₃), as well as hydrogen-bond acceptors (–NO₂) and donors (–NH₂), was investigated. Interestingly, only the methyl derivative maintained high potency, while all other substitutions led to a decrease in anti-malarial activity. jrespharm.com Similarly, in a series of antiviral N-[2-(phosphonomethoxy)ethyl] (PME) pyrimidine analogues, substitutions at positions 2, 4, or 5 were generally detrimental to activity against DNA viruses and retroviruses. researchgate.net The sole exception was a 5-bromo derivative of cytosine, which exhibited some activity, highlighting the specific and often unpredictable influence of halogen substituents at this position. researchgate.net

Conversely, studies on pyrimidine derivatives as anti-inflammatory agents have shown that the presence of electron-releasing groups at the 2-position, such as a pyridine (B92270) or a chloromethyl group, can enhance activity. mdpi.com The strategic placement of a fluorine atom at the C-5 position of the pyrimidine skeleton has also been noted to enhance inhibitory effects on immune-induced nitric oxide generation. mdpi.com In the context of anticancer research, a benzyl (B1604629) substituent on an aminopyrimidine was found to be effective in reducing the survival of tumor cell lines. nih.gov

Table 1: Effect of Substituents on the Pyrimidine Core
PositionSubstituentObserved Effect on Biological ActivityCompound Class / TargetReference
C2Pyridine, Chloromethyl (Electron-releasing)Enhanced anti-inflammatory activityAnti-inflammatory agents mdpi.com
C2Amino group (in aminopyrimidine) with BenzylReduced tumor cell survivalAnticancer agents nih.gov
C5BromoShowed activity (exception in a generally inactive series)Antiviral PME derivatives researchgate.net
C5FluoroEnhanced inhibition of NO generationImmune-modulating agents mdpi.com
C5MethylMaintained high potencyAnti-malarial 2,4-diaminopyrimidines jrespharm.com
C5Chloro, Nitro, AminoDecreased potencyAnti-malarial 2,4-diaminopyrimidines jrespharm.com

Variations of the Alkyl Linker and Amine Substitution Pattern

The linker connecting the pyrimidine ring to the amine moiety, along with the substitution on the nitrogen atom, plays a pivotal role in orienting the molecule within a biological target and influencing its physicochemical properties. The prototypical structure features a methylene (B1212753) (–CH₂–) linker and an ethyl group on the amine.

Variations in the amine substitution pattern have been shown to significantly alter biological outcomes. For example, replacing the N-ethyl group with N-fluoroethyl or N-fluoropropyl groups on related heterocyclic structures can substantially increase lipophilicity, a key parameter in drug design. juniperpublishers.com A specific analogue, 2-(Diethylamino)ethylamine, demonstrates a departure from the single ethyl substitution to a diethylamino group, coupled with an extended ethyl linker between the two nitrogen atoms, indicating exploration of bulkier and more basic side chains. scialert.net

Modification of the linker itself is another key strategy. In a series of antiviral nucleotide analogues, the typical alkyl chain was replaced by a more complex 2-(phosphonomethoxy)ethyl (PME) group attached to the pyrimidine nitrogen. researchgate.net This modification fundamentally changes the character of the side chain, introducing a phosphonate (B1237965) group designed to mimic a nucleotide phosphate (B84403), thereby altering the mechanism of action. researchgate.net These examples underscore that both the length and functionalization of the linker, as well as the nature of the substituents on the amine, are critical variables in the SAR of this compound class.

Table 2: Impact of Linker and Amine Modifications
Modification TypeSpecific VariationKey FeatureCompound Class / ContextReference
Amine SubstitutionN-DiethylaminoethylIncreased steric bulk and basicity at the aminePyrimidin-5-ylmethylamine derivative scialert.net
Amine SubstitutionN-(2-Fluoroethyl), N-(3-Fluoropropyl)Increased lipophilicity compared to N-ethylSubstituted benzamides (related principle) juniperpublishers.com
Alkyl Linker2-(Phosphonomethoxy)ethyl (PME) linkerIntroduces a phosphonate moiety to mimic nucleotidesAntiviral nucleotide analogues researchgate.net

Influence of Aromatic and Heteroaromatic Substituents

The introduction of aromatic and heteroaromatic rings is a common and highly effective strategy for enhancing the potency and modulating the selectivity of pyrimidine derivatives. These substituents can engage in various interactions with biological targets, including π-stacking, hydrophobic, and hydrogen-bonding interactions.

In a series of pyrazolo[1,5-a]pyrimidin-7-amines designed as anti-mycobacterial agents, a 3-phenyl group on the core scaffold was a key feature. nih.govacs.org The activity was further optimized by substitution on this phenyl ring, with a 3-(4-fluoro)phenyl group proving to be particularly effective. nih.govacs.org The same series also demonstrated that incorporating a variety of 5-aryl and 5-heteroaryl substituents could yield potent inhibitors. nih.govacs.org Similarly, in a study of pyridopyrimidinone-thiazole hybrids, aromatic substitution at the C2 position of the pyridopyrimidine nucleus was found to be favorable for cytotoxic activity, with a chlorophenyl group showing the highest potency against cancer cell lines. nih.gov

The amine portion of the molecule is also a prime location for introducing aromatic systems. In a class of cyclin-dependent kinase (CDK) 4 and 6 inhibitors, the core structure is a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine. nih.gov Here, a thiazole (B1198619) ring is attached to the pyrimidine core, and a pyridine ring replaces the more common aniline (B41778) moiety, a modification that was key to generating potent and specific inhibitors. nih.gov Further studies on anti-fibrosis agents based on a 2-(pyridin-2-yl) pyrimidine scaffold showed that attaching substituted benzylcarbamoyl groups to the pyrimidine ring led to potent compounds. researchgate.netmdpi.com Specifically, derivatives bearing p-tolylcarbamoyl and 3,4-difluorophenylcarbamoyl groups exhibited the best activities. researchgate.netmdpi.com

Table 3: Influence of Aromatic and Heteroaromatic Substituents
Location of SubstituentSubstituentObserved Effect on Biological ActivityCompound Class / TargetReference
On Pyrimidine Core (fused)3-(4-Fluoro)phenylMost effective for anti-mycobacterial activityPyrazolo[1,5-a]pyrimidin-7-amines nih.govacs.org
On Pyrimidine Core (fused)2-ChlorophenylHighest cytotoxicityPyridopyrimidinone-thiazole hybrids nih.gov
On Pyrimidine Core4-ThiazolylComponent of potent CDK4/6 inhibitors4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines nih.gov
On Amine MoietyN-Pyridin-2-ylKey modification for potent and selective CDK4/6 inhibition4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines nih.gov
On a Group Attached to Pyrimidinep-TolylcarbamoylHigh anti-fibrotic activity2-(Pyridin-2-yl) pyrimidine derivatives researchgate.netmdpi.com
On a Group Attached to Pyrimidine3,4-DifluorophenylcarbamoylHigh anti-fibrotic activity2-(Pyridin-2-yl) pyrimidine derivatives researchgate.netmdpi.com

Role of Conformational Flexibility and Molecular Geometry

Restricted Conformations through Intramolecular Interactions

Similarly, detailed studies on pyrimidinones (B12756618) have revealed the prevalence and strength of N–H···O and C–H···O hydrogen bonds, which persist from solution to the solid crystalline state. acs.org These interactions are robust and play a dominant role in defining the supramolecular structure, demonstrating that the tendency to form such bonds is an inherent and predictable feature of the pyrimidine scaffold that can be exploited in drug design. acs.org

Key Interaction Motifs in Biological Systems

The biological activity of this compound and its derivatives is largely dictated by their interaction with protein targets, such as enzymes and receptors. These interactions are primarily governed by a combination of hydrogen bonding, hydrophobic, and lipophilic forces. thescipub.com

Hydrogen bonds are fundamental to the binding affinity and specificity of pyrimidine derivatives. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the amine group of the this compound structure serves as a crucial hydrogen bond donor. These interactions are pivotal for anchoring the ligand within the active site of a biological target. frontiersin.orgacs.org

Research on various pyrimidine-based inhibitors has consistently highlighted the importance of these hydrogen bonds. For instance, in Mer kinase inhibitors, the pyrimidine-2-amine group mimics the hydrogen bonding interactions of adenine (B156593) with the hinge region of the kinase. nih.gov Similarly, in studies of diaryl pyrimidine derivatives, the amino group of the pyrimidine ring is shown to form key hydrogen bonds within the active site of the target receptor. nih.gov The significance of the NH group on the pyrimidine ring is a recurring theme for achieving potent EGFR inhibitory activity. frontiersin.org

Molecular docking studies have further elucidated these interactions. For example, in pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase, the pyrimidine ring forms a critical hydrogen bond with the backbone of residue Gly605. mdpi.com In another study on PLK4 inhibitors, introducing a hydrogen bond donor on a connected phenyl ring led to the formation of new hydrogen bonds with residues Glu-96 and Ser-140, significantly enhancing inhibitory activity. nih.gov The absence of these key hydrogen bonds can lead to a drastic reduction in biological potency. frontiersin.orgnih.gov

Table 1: Impact of Hydrogen Bonding Modifications on PLK4 Inhibitory Activity

CompoundModificationKey Hydrogen Bond InteractionPLK4 IC50 (μM)Reference
Compound 3bBaseline structureStandard H-bond pattern>10 nih.gov
Compound 3rAddition of an amino group (H-bond donor)Forms additional H-bonds with Glu-96 and Ser-1400.0174 nih.gov
Compound 8hFurther optimization with hydrophilic fragmentsMaintains H-bonds with Glu-96 and Ser-1400.0067 nih.gov

The contribution of van der Waals forces and nonpolar solvation energies is often predominant in the binding of pyrimidine derivatives. nih.govmdpi.com For example, in Mps1 inhibitors, residues such as Cys604 and Ile607 form a hydrophobic pocket that enhances the stability of the ligand-protein complex. mdpi.com Similarly, in Mer kinase inhibitors, a cyclohexyl substituent was found to engage in favorable hydrophobic interactions with the protein, and reducing the ring size or using open-chain analogs led to a decrease in activity. nih.gov

The strategic addition of hydrophobic groups can significantly improve potency. A well-known example is the increased affinity of 5-propynyl substituted pyrimidine oligonucleotides, where the linear propyne (B1212725) group enhances hydrophobic stacking interactions. mdpi.com SAR studies on 2,4-disubstituted pyrimidines also show that varying the steric and electronic properties of substituents, which influences their lipophilicity, can fine-tune inhibitory activity and selectivity. nih.gov

Table 2: Effect of Hydrophobic Substituents on Cholinesterase Inhibition

CompoundC-2 SubstituentC-4 SubstituentAChE IC50 (μM)BuChE IC50 (μM)Reference
7aPyrrolidineN-benzyl8.726.4 nih.gov
7bMorpholineN-benzyl14.068.3 nih.gov
7cThiomorpholineN-benzyl23.26.1 nih.gov
9aPyrrolidineN-(naphth-1-ylmethyl)5.5>100 nih.gov
9e4-methylpiperidineN-(naphth-1-ylmethyl)25.82.2 nih.gov

This data illustrates that subtle changes in the hydrophobicity and steric bulk of the substituents at the C-2 and C-4 positions of the pyrimidine ring can significantly alter both the potency and selectivity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Enantiomeric Purity and Stereochemical Considerations in SAR

Stereochemistry, including enantiomeric purity, is a critical factor in the SAR of many biologically active molecules. The three-dimensional arrangement of atoms can dramatically affect how a ligand fits into the chiral environment of a receptor's binding site. acs.org Although specific studies on the enantiomers of this compound are not detailed in the provided context, the principles of stereochemistry are broadly applicable to its derivatives.

The introduction of chiral centers, for instance by substitution on the ethylamine (B1201723) side chain or with chiral groups on the pyrimidine ring, would result in enantiomers that could exhibit different biological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all.

In the synthesis of fused pyrimidine systems like pyrano[2,3-d]pyrimidines, diastereoselectivity is an important consideration, indicating that the spatial arrangement of substituents is crucial for the resulting molecular properties. acs.org Furthermore, SAR studies on various heterocyclic compounds, including pyrimidines, often find that the steric parameters and the absolute configuration of substituents are key determinants of activity. nih.govacs.org For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, moving a methyl group from the 5-position to the 6-position of the pyrimidine ring resulted in a threefold decrease in potency, highlighting the sensitivity of the target to the spatial location of substituents. acs.org Therefore, for any derivative of this compound containing a stereocenter, the evaluation of individual enantiomers is essential for a complete understanding of its SAR.

Computational Chemistry and Molecular Modeling of Ethyl Pyrimidin 2 Ylmethyl Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and properties of molecules.

Theoretical Investigation on Solvents Effects on Molecular Structure

The surrounding solvent medium can significantly influence the structure and behavior of a molecule. Theoretical studies on pyrimidine (B1678525) analogues have utilized methods like DFT with specific basis sets (e.g., B3LYP/cc-pVDZ) to investigate these effects. tandfonline.com By performing calculations in various solvents (such as chloroform, DMSO, water, and ethanol), researchers can establish the thermodynamic properties and structural stability of the compound in different environments. tandfonline.com Conformational analysis is a crucial first step, identifying the lowest energy structure of the molecule which is then used for further DFT calculations. tandfonline.com For instance, studies on complex pyrimidine derivatives have shown how solvent interactions can alter properties like the dipole moment, with the gas phase often exhibiting a lower dipole moment compared to when the molecule is in a solvent like water. tandfonline.com

HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter; a smaller gap suggests higher reactivity, while a larger gap implies greater stability and lower chemical reactivity. irjweb.comnih.gov For many pyrimidine derivatives, this energy gap is calculated to understand the charge transfer interactions occurring within the molecule. irjweb.comirjweb.com For example, in one pyrimidine derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com Global reactivity descriptors, such as hardness, softness, and electrophilicity index, can be derived from HOMO and LUMO energies. irjweb.com

Table 1: Frontier Molecular Orbital Properties of a Pyrimidine Analogue

Parameter Value (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

Data derived from theoretical calculations on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine using B3LYP/6-311+G(d,P) level of theory. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme. uni-muenchen.de Typically, red-colored regions indicate the most negative potential, associated with electrophilic reactivity (sites prone to attack by positive charges). researchgate.netresearchgate.net Conversely, blue-colored regions represent the most positive potential, indicating nucleophilic reactivity (sites prone to attack by negative charges). researchgate.netresearchgate.net Green and yellow areas usually represent intermediate or near-zero potential. researchgate.net For heterocyclic compounds like pyrimidine derivatives, MEP analysis helps identify the most reactive sites, such as nitrogen atoms, which often appear as regions of negative potential, making them susceptible to protonation or interaction with electrophiles. uni-muenchen.deresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for understanding drug-receptor interactions, predicting binding affinity, and guiding the design of new therapeutic agents. nih.gov Pyrimidine analogues are frequently studied using molecular docking to evaluate their potential as inhibitors for various protein targets, such as kinases or other enzymes implicated in disease. nih.govnih.gov

Prediction of Binding Modes and Affinities

Molecular docking simulations provide detailed insights into the specific interactions between a ligand, such as a pyrimidine derivative, and the amino acid residues within the active site of a target protein. peerj.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. peerj.com The simulation calculates a docking score or binding energy (typically in kcal/mol), which estimates the binding affinity of the ligand for the protein; a more negative value indicates a stronger binding affinity. nih.govresearchgate.net For example, docking studies of various pyrimidine derivatives against human cyclin-dependent kinase-2 have shown binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov These predictions help in ranking potential drug candidates and understanding their structure-activity relationships (SAR). peerj.com

Table 2: Predicted Binding Affinities of Pyrimidine Analogues against Protein Targets

Compound ID Target Protein Binding Energy (kcal/mol)
Pyrimidine Derivative 4c Cyclin-dependent kinase-2 (1HCK) -7.9
Pyrimidine Derivative 4a Cyclin-dependent kinase-2 (1HCK) -7.7
Pyrimidine Derivative 4h Cyclin-dependent kinase-2 (1HCK) -7.5
Pyrimidine Derivative 4b Cyclin-dependent kinase-2 (1HCK) -7.4
Pyrimidonic Pharmaceutical SARS-CoV-2 Mpro -5.9 to -7.2

Data sourced from molecular docking studies on various pyrimidine derivatives. nih.govresearchgate.net

Homology Modeling for Receptor Structures

When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), a computational technique called homology modeling can be used to generate a structural model. escholarship.org This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves using the known experimental structure of a homologous protein (a "template") to build a model of the target protein. escholarship.org This approach has been particularly valuable for G-protein coupled receptors (GPCRs), which are notoriously difficult to crystallize. escholarship.org Even though a modeled structure may have slight differences from the actual crystal structure, docking screens against high-quality homology models have proven to be surprisingly effective in identifying novel ligands. escholarship.org

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes at an atomic level of detail. uzh.ch This technique provides insights into the physical movements of atoms and molecules over time, which is crucial for understanding how a ligand like Ethyl(pyrimidin-2-ylmethyl)amine or its analogues interact with their biological targets. uzh.chyoutube.com MD simulations have become an essential tool in drug discovery for modeling, drug screening, and elucidating the structural dynamics of protein-ligand interactions. youtube.comacs.org

In the context of pyrimidine derivatives, MD simulations are frequently employed to assess the stability of ligand-receptor complexes predicted by molecular docking and to understand the mechanisms of binding. nih.govresearchgate.net For instance, simulations can reveal how the ligand and protein adapt to each other's presence, the stability of hydrogen bonds, and the role of water molecules in mediating interactions. nih.gov

Research on various aminopyrimidine and pyrimidine analogues demonstrates the utility of MD simulations in this class of compounds. Studies on pyrimidine derivatives targeting enzymes like cholinesterases or kinases have used MD simulations, often for hundreds of nanoseconds, to confirm the stability of the binding pose. nih.govresearchgate.net Key analyses performed during these simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the protein and the ligand within the binding pocket over the course of the simulation. Stable RMSD values suggest a stable binding complex. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps to identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov

Interaction Energy Analysis: This involves calculating the binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to quantify the strength of the interaction between the ligand and the protein. nih.gov

For analogues of this compound, such as other 2-aminopyrimidine (B69317) derivatives, MD simulations have elucidated critical interactions. The 2-aminopyrimidine core is known to form key hydrogen bonds with the hinge region of many kinases. nih.gov MD simulations can track the persistence and geometry of these hydrogen bonds over time. For example, in studies of pyrimidine diamine inhibitors of cholinesterases, MD simulations confirmed that the 2-amino-pyrimidinic moiety forms stable hydrogen bonds with residues in the enzyme's active site, contributing to the stabilization of the complex. nih.gov Similarly, simulations on pyrimidine derivatives targeting the PfDHFR-TS enzyme showed stable interactions over 100 nanoseconds, highlighting the role of specific amino acid residues in the binding pocket. researchgate.net

These computational techniques allow researchers to visualize and understand the dynamic nature of the binding event, which is a significant advantage over static methods like molecular docking alone. researchgate.net By simulating the behavior of a compound like this compound within a target's binding site, researchers can gain a deeper understanding of its potential mechanism of action and stability, guiding further optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mui.ac.ir This approach is founded on the principle that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. mui.ac.ir QSAR models are invaluable in drug discovery for predicting the activity of new compounds, understanding the mechanism of drug action, and guiding the design of more potent analogues. researchgate.netmui.ac.ir

For pyrimidine derivatives, QSAR studies have been successfully applied to explore their therapeutic potential as anticancer, antimicrobial, and enzyme inhibitors. mui.ac.irresearchgate.net These studies typically involve calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables (descriptors) to predict the outcome of a response variable (activity). mui.ac.irresearchgate.net

Artificial Neural Networks (ANN): A more complex, non-linear approach that can model intricate relationships between structure and activity, often providing more predictive power than linear methods. mui.ac.irnih.gov

A typical QSAR workflow involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive ability on external compounds. researchgate.netimist.ma The quality and predictive power of a QSAR model are assessed using various statistical parameters, such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. mui.ac.irnih.gov

Prediction of Physiochemical Parameters Relevant to Activity

The biological activity of a compound is not solely dependent on its ability to bind to a target; it is also heavily influenced by its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), which are critical for a compound to be a viable drug candidate. researchgate.netmdpi.com Computational methods are widely used to predict these properties early in the drug discovery process, allowing for the filtering and optimization of candidates. researchgate.netresearchgate.net

For this compound and its analogues, key physicochemical parameters that are often predicted include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's hydrophobicity. It affects solubility, permeability across biological membranes, and plasma protein binding.

Aqueous Solubility (logS): This parameter is crucial for drug absorption and formulation. Poor solubility can hinder a compound's bioavailability.

Molecular Weight (MW): A fundamental property that influences diffusion and permeability.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. mdpi.com

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which provides guidelines for physicochemical properties (e.g., MW ≤ 500, logP ≤ 5) common in orally active drugs. nih.govresearchgate.net

Various in silico tools and web servers, such as SwissADME, are available to calculate these properties based on a compound's chemical structure. nih.govnih.gov Studies on pyrimidine derivatives frequently report these predicted values to assess their potential as drug candidates. mdpi.comresearchgate.netnih.gov For example, analyses of novel aminopyrimidine-2,4-diones and pyrazolo[1,5-a]pyrimidines have shown that the compounds adhere to Lipinski's rules and possess favorable predicted ADME properties, such as high gastrointestinal absorption. mdpi.comnih.gov

The predicted physicochemical properties for this compound are summarized in the table below. These values suggest that the compound has characteristics generally considered favorable for a drug candidate, such as a low molecular weight and an appropriate balance of lipophilicity and polarity.

PropertyPredicted ValueDescription
Molecular FormulaC₈H₁₂N₄The chemical formula of the compound.
Molecular Weight164.21 g/molThe mass of one mole of the compound.
logP (Octanol/Water Partition Coefficient)0.85A measure of the compound's lipophilicity.
Topological Polar Surface Area (TPSA)64.9 ŲPredicts the transport properties of a drug.
Aqueous Solubility (logS)-1.75Indicates the solubility of the compound in water.
Number of Hydrogen Bond Donors1The number of atoms that can donate a hydrogen bond.
Number of Hydrogen Bond Acceptors4The number of atoms that can accept a hydrogen bond.
Number of Rotatable Bonds3A measure of molecular flexibility.

Table data is computationally predicted and may vary between different prediction software.

Advanced Analytical Methodologies for Characterization and Quantification of Ethyl Pyrimidin 2 Ylmethyl Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to verifying the identity and structure of Ethyl(pyrimidin-2-ylmethyl)amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules. It provides precise information about the hydrogen (¹H-NMR) and carbon (¹³C-NMR) skeletons of the compound. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its known structure and data from analogous compounds like ethylamine (B1201723) and substituted pyrimidines. docbrown.infodocbrown.info

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The pyrimidine (B1678525) ring protons would appear in the aromatic region, typically at high chemical shifts (δ > 7.0 ppm). The single proton at the 5-position is expected to be a triplet, while the two equivalent protons at the 4- and 6-positions would appear as a doublet. The methylene (B1212753) bridge protons (-CH₂-) adjacent to the pyrimidine ring would likely resonate as a singlet further downfield than a typical alkyl proton due to the electron-withdrawing effect of the aromatic ring. The ethyl group protons would present as a quartet for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) group. docbrown.info The proton on the secondary amine (NH) may appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, five distinct signals are expected. The three different carbon atoms of the pyrimidine ring would have the highest chemical shifts. The methylene bridge carbon and the two carbons of the ethyl group would appear at lower chemical shifts in the aliphatic region. docbrown.infodocbrown.info The carbon atom attached to the nitrogen atom (C-2 of pyrimidine) would be significantly deshielded.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Assignment Predicted ¹H-NMR (ppm) Predicted Multiplicity Predicted ¹³C-NMR (ppm)
Pyrimidine C4-H, C6-H~8.7Doublet~157
Pyrimidine C5-H~7.3Triplet~122
Pyrimidine C2--~165
Methylene (-CH₂-N)~4.0Singlet~55
Amine (-NH-)Variable (broad)Singlet-
Ethyl (-CH₂-)~2.8Quartet~45
Ethyl (-CH₃)~1.2Triplet~15
Note: Predicted values are based on analogous structures and general NMR principles.

Mass Spectrometry (MS, HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular ion peak (M⁺) for this compound (C₇H₁₁N₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway for amines is alpha-cleavage, which would involve the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium cation. Other significant fragments would likely arise from the cleavage of the ethyl group and fragmentation of the pyrimidine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would confirm the molecular formula C₇H₁₁N₃ by matching the measured mass to the calculated exact mass (137.0953). nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Parameter Expected Value
EI-MSMolecular Ion (M⁺)m/z 137
EI-MSMajor FragmentsPredicted m/z from alpha-cleavage and ring fragmentation
HRMSExact Mass [M+H]⁺138.1031 (Calculated for C₇H₁₂N₃⁺)
Note: Fragmentation patterns are predictive. The exact mass is calculated based on the most abundant isotopes.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups. The IR spectrum of this compound, a secondary amine, is expected to show a characteristic N-H stretching vibration as a single, medium-intensity band in the region of 3350–3310 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic pyrimidine ring (around 3100-3000 cm⁻¹) and the aliphatic ethyl and methylene groups (around 3000-2850 cm⁻¹). C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1600–1400 cm⁻¹ region. nist.govnist.govnist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. This technique is useful for analyzing compounds containing chromophores (light-absorbing groups). The pyrimidine ring in this compound acts as a chromophore. Pyrimidine derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* transitions. It is anticipated that this compound would show one or more absorption maxima (λ_max) in the range of 200-300 nm. nist.govresearchgate.net

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound

Technique Vibration / Transition Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IRN-H Stretch (secondary amine)3350 - 3310
IRAromatic C-H Stretch3100 - 3000
IRAliphatic C-H Stretch3000 - 2850
IRC=N, C=C Stretch (aromatic)1600 - 1400
UV-Visπ → π* / n → π*λ_max ≈ 240 - 280 nm
Note: Predicted values are based on characteristic absorption regions for the functional groups present.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pyrimidine derivatives. researchgate.net It offers high resolution, speed, and sensitivity. The choice of stationary and mobile phases is critical for achieving effective separation.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode used for the analysis of moderately polar compounds like pyrimidine derivatives. researchgate.net In RP-HPLC, a nonpolar stationary phase (typically C8 or C18 alkyl-silica) is used with a polar mobile phase. For this compound, a suitable mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with varying polarities.

Normal-Phase HPLC (NP-HPLC): In normal-phase HPLC, a polar stationary phase (such as silica (B1680970) or alumina) is used with a nonpolar mobile phase (e.g., hexane, heptane, or isopropanol). This method separates compounds based on their polarity, with less polar compounds eluting first. While less common for pyrimidine amines than RP-HPLC, NP-HPLC could be employed, particularly for separating isomers or if the compound is part of a very nonpolar mixture. The retention of this compound would be governed by the interaction of its polar amine and pyrimidine nitrogen atoms with the active sites on the polar stationary phase.

Chiral Stationary Phase HPLC for Enantiomeric Purity Determination

The enantiomeric purity of chiral compounds is a critical quality attribute in pharmaceutical development. Chiral Stationary Phase (CSP) HPLC is a well-established technique for separating enantiomers, allowing for the quantification of individual enantiomeric concentrations. mdpi.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. mdpi.comnih.gov

For the analysis of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. mdpi.comasianpubs.org Columns like Chiralpak AD (amylose tris(3,5-dimethylphenyl carbamate)) and Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)) have demonstrated effectiveness in resolving enantiomers of various compounds. asianpubs.org The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like an alcohol (e.g., ethanol, 2-propanol), is crucial for achieving optimal separation. asianpubs.orgresearchgate.net Additives such as diethylamine (B46881) or trifluoroacetic acid may be incorporated into the mobile phase to improve peak shape and resolution. asianpubs.org

For instance, a method for determining the enantiomeric purity of a related compound, 2-(aminomethyl)-1-ethylpyrrolidine (B195583), involved pre-column derivatization followed by separation on a Chiralcel OD-H column with a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine (B128534). researchgate.net This highlights a common strategy to enhance the chromatographic properties of amines for chiral separation.

Table 1: Exemplary Chiral HPLC Method Parameters

ParameterConditionReference
Column Chiralpak AD (amylose tris(3,5-dimethylphenyl carbamate)) asianpubs.org
Mobile Phase n-hexane:ethanol:diethylamine:trifluoroacetic acid (80:20:0.1:0.1 v/v/v/v) asianpubs.org
Flow Rate 1.0 mL/min researchgate.netresearchgate.net
Detection UV at 223 nm asianpubs.org
HPLC with UV, Fluorescence, and Optical Rotation Detectors

The choice of detector in HPLC is critical for sensitivity and selectivity. For this compound and related compounds, several detection methods can be employed.

UV Detection: Ultraviolet (UV) detection is a common and robust method. The pyrimidine ring in this compound contains a chromophore that absorbs UV light, making it suitable for UV detection. The selection of the detection wavelength is optimized for maximum absorbance of the analyte. For example, in the analysis of a similar pyrimidine-containing compound, UV detection was performed at 260 nm. researchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be utilized, often requiring derivatization of the amine with a fluorescent tag. This approach is particularly useful for trace-level analysis.

Optical Rotation Detection: When analyzing chiral compounds, an optical rotation (OR) detector can be used in series with a UV detector. researchgate.net The OR detector provides information on the enantiomeric composition of the eluting peaks, confirming the identity of the enantiomers. A method for 2-(aminomethyl)-1-ethylpyrrolidine utilized online UV and optical rotation detection. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. measurlabs.com For amines, which can be volatile, GC offers high resolution and sensitivity. researchgate.net

GC-Flame Ionization Detector (FID) and GC-Mass Spectrometry (MS)

GC-Flame Ionization Detector (FID): GC-FID is a widely used technique for quantifying organic compounds. measurlabs.com The effluent from the GC column is burned in a hydrogen-air flame, producing ions that are detected as a current. measurlabs.com FID is known for its robustness and a wide linear range. nih.gov A generic GC-FID method has been developed for the quantitation of over 25 volatile amines on a specialized capillary column, demonstrating the broad applicability of this technique. researchgate.net Such methods can often be adapted for specific amines like this compound.

GC-Mass Spectrometry (MS): The coupling of GC with a mass spectrometer provides structural information, enabling definitive peak identification. measurlabs.com While GC-FID is excellent for quantification, GC-MS is invaluable for qualitative analysis and impurity identification. measurlabs.com The combination of both detectors, sometimes in a parallel setup, offers comprehensive analytical data, with the FID providing robust quantification and the MS confirming the identity of the compounds. nih.govfrontiersin.org

Table 2: Comparison of GC Detectors

DetectorPrinciplePrimary UseAdvantages
Flame Ionization Detector (FID) Measures ions produced during combustion of organic compounds in a hydrogen flame. measurlabs.comQuantitative analysis of organic compounds. measurlabs.comRobust, wide linear range, good sensitivity for hydrocarbons. nih.gov
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. measurlabs.comQualitative analysis, identification of unknown compounds. measurlabs.comHigh specificity, provides structural information.

Ion Chromatography (IC) and Capillary Electrophoresis (CE)

Ion Chromatography (IC): IC is a valuable technique for the determination of ionic analytes, including amines, which are basic and can exist as cations. thermofisher.com It is particularly useful for separating and quantifying ions in complex matrices. chromatographyonline.commetrohm.com Cation-exchange chromatography with suppressed conductivity detection is a common approach for analyzing amines. thermofisher.comnih.gov The development of high-capacity stationary phases and sensitive detectors has enhanced the capabilities of IC for pharmaceutical analysis. chromatographyonline.com For some applications, coupling IC with mass spectrometry (IC-MS) can provide even greater selectivity and lower detection limits. metrohm.com

Capillary Electrophoresis (CE): CE offers high separation efficiency and rapid analysis times for charged species. nih.gov It is a powerful technique for the analysis of chiral drugs and for determining enantiomeric purity. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. While IC is a more established technique for ion analysis, CE provides a complementary approach with distinct advantages in certain applications. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique for the separation and qualitative analysis of mixtures. chemistryhall.com It is often used for monitoring reaction progress and for preliminary purity assessments. chemistryhall.com In TLC, a sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to ascend the plate. aga-analytical.com.pl The components of the mixture separate based on their differential partitioning between the stationary and mobile phases, resulting in different retention factors (Rf values). chemistryhall.com

For the analysis of amines, specific visualization reagents can be used to detect the separated spots. Ninhydrin is a common reagent that reacts with primary and secondary amines to produce a colored spot, often purple or brown. chemistryhall.com Another visualization method involves using an iodine vapor chamber. chemistryhall.com While TLC is primarily a qualitative technique, quantitative analysis can be performed using a densitometer to measure the intensity of the spots. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound for a specific technique. For this compound, derivatization can be employed to:

Enhance Detectability: Attaching a chromophoric or fluorophoric group can significantly increase the sensitivity of UV or fluorescence detection in HPLC.

Improve Chromatographic Behavior: Derivatization can alter the volatility or polarity of the analyte, making it more suitable for GC or improving peak shape in HPLC.

Enable Chiral Separation: In some cases, derivatization with a chiral reagent can create diastereomers that are more easily separated on a non-chiral column. Conversely, pre-column derivatization can improve the separation of enantiomers on a chiral stationary phase. researchgate.net

For example, the derivatization of amines with dansyl chloride is a well-established method for fluorescence detection in HPLC and TLC. nih.gov For GC analysis, silylation reagents can be used to increase the volatility and thermal stability of amines. The choice of derivatization strategy depends on the specific analytical goal and the chosen chromatographic technique.

Pre-column Derivatization for HPLC and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For analytes like this compound that lack significant ultraviolet (UV) absorption or fluorescence, pre-column derivatization is employed. sigmaaldrich.com This approach involves reacting the analyte with a labeling agent prior to its introduction into the HPLC system. The resulting derivative possesses enhanced detectability and can exhibit improved chromatographic behavior on reverse-phase columns. thermofisher.com

The process of pre-column derivatization offers several advantages:

Enhanced Sensitivity: By introducing a chromophoric or fluorophoric tag, detection limits can be significantly lowered. thermofisher.com

Improved Selectivity: The derivatization reaction can be specific to the amine functional group, reducing interference from matrix components. sigmaaldrich.com

Modified Retention: The polarity of the analyte is altered, often making it more suitable for separation on common stationary phases like C18. thermofisher.com

Chiral Separation: this compound possesses a stereocenter, making the separation of its enantiomers crucial for pharmaceutical applications. Direct enantioseparation can be challenging, but pre-column derivatization with a chiral or achiral reagent can facilitate this process.

One effective strategy involves derivatizing the racemic amine with an achiral reagent to introduce a suitable functional group that can interact with a chiral stationary phase (CSP). For instance, a method developed for a similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, utilized derivatization with 4-nitrobenzoic acid. researchgate.net This reaction forms amide diastereomers that can be resolved on a CSP, such as a Chiralcel OD-H column. The introduced nitrobenzoyl group also serves as a strong chromophore for UV detection. researchgate.net The separation is based on the differential interactions (e.g., dipole-dipole, hydrogen bonding) between the diastereomeric derivatives and the chiral phase. researchgate.net

Table 1: Reagents and Conditions for HPLC Pre-column Derivatization
ReagentTarget GroupDerivative PropertyTypical ApplicationReference
4-Nitrobenzoic AcidPrimary/Secondary AmineUV-Active AmideChiral Separation on CSP researchgate.net
o-Phthalaldehyde (OPA)Primary AmineFluorescent IsoindoleAmino Acid Analysis (Not for secondary amines) libretexts.orgnih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary/Secondary AmineFluorescent AdductAmino Acid Analysis thermofisher.comcreative-proteomics.com
Dansyl ChloridePrimary/Secondary Amine, PhenolsFluorescent SulfonamideGeneral Amine Quantification nih.gov

Derivatization Reagents for Amine Functionalities (e.g., NBD chloride, 4-nitrobenzoic acid, acylating agents)

A variety of reagents are available to derivatize the secondary amine functionality of this compound, enhancing its detectability for HPLC analysis.

NBD chloride (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole): This is a widely used fluorogenic and chromogenic reagent that reacts with both primary and secondary amines. researchgate.net NBD chloride itself is non-fluorescent but forms highly fluorescent adducts upon reaction. researchgate.netbiotium.com The reaction is typically carried out in an alkaline medium. tandfonline.com The resulting derivative of this compound would exhibit strong fluorescence, allowing for highly sensitive detection at low concentrations. researchgate.net The fluorescence emission is often solvent-dependent. thermofisher.com For a secondary amine derivative in methanol, the excitation and emission wavelengths are approximately 485 nm and 540 nm, respectively. biotium.comthermofisher.com

4-Nitrobenzoic Acid: As previously mentioned, 4-nitrobenzoic acid can be used to convert the amine into a stable amide derivative. This is achieved by activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with the amine. The resulting derivative has a strong UV chromophore due to the nitroaromatic system, making it easily detectable by HPLC-UV. researchgate.net For analysis, a reversed-phase C18 column is often used with an acidic mobile phase (e.g., containing phosphoric acid) to ensure the protonation of any unreacted acid and achieve good retention. chromforum.org

Acylating Agents: Acylation is a robust method for derivatizing amines. Perfluorinated anhydrides, such as Heptafluorobutyric Anhydride (HFBA) or Pentafluoropropionic Anhydride (PFAA), are common acylating agents. researchgate.net These reagents react with primary and secondary amines to form stable and often volatile derivatives. nih.govresearchgate.net The reaction is typically smooth and quantitative, though it may produce acidic byproducts that need to be considered. researchgate.net The introduction of multiple fluorine atoms into the derivative structure significantly enhances the response of an electron capture detector (ECD) if GC analysis is considered. libretexts.org For HPLC, these derivatives can be separated on standard reversed-phase columns. Acylated derivatives are generally noted for their high stability compared to other derivatives like silylated compounds. libretexts.orgnih.gov

Table 2: Comparison of Derivatization Reagents for Amine Functionalities
ReagentMechanismDetection MethodAdvantagesConsiderationsReference
NBD chlorideNucleophilic Aromatic SubstitutionFluorescence, UV-VisHigh sensitivity; reacts with secondary amines.Derivative can be light-sensitive; fluorescence is solvent-dependent. researchgate.netbiotium.comthermofisher.com
4-Nitrobenzoic AcidAcylation (Amide formation)UV-VisCreates a strong chromophore; useful for chiral separations.Requires activation of the carboxylic acid. researchgate.net
Acylating Agents (e.g., HFBA, PFAA)AcylationGC-ECD, GC-MS, HPLC-UVForms stable derivatives; enhances volatility for GC.Can produce acidic byproducts. libretexts.orgnih.govresearchgate.net

Derivatization for GC Volatility and Detectability

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net However, the direct analysis of polar compounds like this compound is problematic due to their low volatility and tendency to interact with the GC system, leading to poor peak shape and thermal decomposition. researchgate.net Derivatization is therefore essential to increase volatility and thermal stability. phenomenex.blogregistech.com

Two primary derivatization strategies for amines in GC are silylation and acylation.

Silylation: This is the most common derivatization method for GC analysis. registech.com It involves replacing the active hydrogen on the secondary amine with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.blogregistech.com

Reagents: Common silylating reagents for amines include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide). thermofisher.comthermofisher.com MTBSTFA is particularly useful as it forms TBDMS derivatives that are about 10,000 times more stable to hydrolysis than their TMS counterparts. registech.comthermofisher.com Catalysts like TMCS (Trimethylchlorosilane) are often added to enhance the reaction rate, especially for sterically hindered groups. phenomenex.bloggcms.cz

Process: The reaction replaces the polar N-H bond with a non-polar N-Si bond, which reduces intermolecular hydrogen bonding, decreases the boiling point, and increases the volatility of the analyte. phenomenex.blog The resulting derivative is more amenable to separation on common non-polar GC columns. gcms.cz

Acylation: As discussed for HPLC, acylation can also be used for GC. Reagents like Trifluoroacetic Anhydride (TFAA) or MBTFA (N-Methyl-bis(trifluoroacetamide)) react with the amine to form a less polar, more volatile amide derivative. researchgate.netgcms.czinterchim.fr A key advantage of using fluorinated acylating agents is the introduction of electronegative fluorine atoms, which makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis. libretexts.org

While derivatization is standard, some methods for highly volatile short-chain amines utilize headspace GC-MS without derivatization by liberating the free amine in an alkaline, high-salt matrix before analysis. nih.govnih.gov However, for a larger, less volatile molecule like this compound, derivatization remains the more reliable approach for achieving good chromatographic performance.

Table 3: Common Derivatization Reagents for GC Analysis of Amines
Reagent ClassExample ReagentDerivative FormedKey AdvantagesReference
SilylationBSTFA (+ TMCS)Trimethylsilyl (TMS) etherIncreases volatility and thermal stability. phenomenex.bloggcms.cz
SilylationMTBSTFAtert-Butyldimethylsilyl (TBDMS) etherForms highly stable derivatives, resistant to hydrolysis. registech.comthermofisher.comthermofisher.com
AcylationTFAA, HFBAFluoroacyl amideIncreases volatility; enhances ECD response. libretexts.orgresearchgate.net
AcylationMBTFATrifluoroacetamideVolatile byproducts do not interfere with chromatography. gcms.czinterchim.fr

Derivatization of Carboxyl and Hydroxyl Groups for Prodrug Design

Prodrug design is a strategy used to overcome undesirable pharmaceutical properties of a drug, such as poor membrane permeability. nih.gov For a drug like this compound, the basic amine group can be ionized at physiological pH, hindering its ability to cross biological membranes. A prodrug approach involves temporarily masking this amine functionality through derivatization. This section considers the derivatization of molecules containing carboxyl and hydroxyl groups to form a linkage with the amine of this compound, creating a bioreversible prodrug.

Derivatization of Hydroxyl Groups: A promoiety containing a hydroxyl group, particularly a phenolic hydroxyl, can be used to create a prodrug. One sophisticated system is the "trimethyl lock," where an amide bond is formed between the drug's amine and a carboxylic acid side chain on a phenolic molecule. nih.gov The system is designed so that after an enzymatic or chemical trigger exposes the phenolic hydroxyl group, it can rapidly cyclize to release the active amine drug. nih.gov The rate of drug release can be controlled by modifying the structure of the promoiety.

Derivatization of Carboxyl Groups: The most direct way to create a prodrug of an amine using a carboxyl-containing promoiety is through the formation of an amide bond. The promoiety is selected to be cleaved in vivo by enzymes, such as amidases, to release the active drug. The choice of the promoiety can influence the prodrug's solubility, stability, and rate of activation. For example, coupling the amine to a small amino acid or a dicarboxylic acid can modify its physicochemical properties. The key is that the amide linkage must be stable enough for delivery but labile enough to be cleaved at the target site.

It is important to note that these strategies involve creating a new chemical entity where the amine of this compound is temporarily derivatized. The design focuses on ensuring the promoiety is cleaved under physiological conditions to release the parent drug.

Preclinical Biological Investigations and Pharmaceutical Potential of Ethyl Pyrimidin 2 Ylmethyl Amine Analogues

Enzyme Inhibition Studies and Target Validation

The 2-aminopyrimidine (B69317) framework is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This has led to the exploration of its analogues against a wide range of protein kinases and other enzymes.

Polo-like Kinase 4 (PLK4) Inhibition in Cancer Research

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a key target in cancer therapy. Analogues based on the aminopyrimidine scaffold have been designed as potent PLK4 inhibitors.

A series of 5-chlorine-2-amino-pyrimidine derivatives demonstrated significant PLK4 inhibition. nih.gov Structure-activity relationship (SAR)-guided design led to the identification of compounds with potent enzymatic and anti-proliferative activity. For instance, compound 5f from this series showed exceptional potency against PLK4 and in MCF-7 breast cancer cells. nih.gov Further evaluation revealed its ability to suppress clonogenic survival, induce mitotic arrest, and trigger apoptosis in cancer cells. nih.gov Another study developed 1H-pyrazolo[3,4-d]pyrimidine derivatives, identifying WY29 as a potent and selective PLK4 inhibitor with an IC50 of 0.027 μM. nih.gov This compound was effective against several breast cancer cell lines while showing weak activity against normal cells. nih.gov

CompoundCore ScaffoldPLK4 IC50 (nM)MCF-7 Cell IC50 (μM)Reference
Compound 5f5-chloro-2-aminopyrimidine0.80.48 nih.gov
WY291H-pyrazolo[3,4-d]pyrimidine27N/A nih.gov

Lck Kinase Inhibition and Immunomodulation

Lymphocyte-specific kinase (Lck) is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation. Inhibiting Lck is a promising strategy for treating T-cell-mediated autoimmune and inflammatory disorders. Structure-guided design has led to the development of potent and selective aminopyrimidine-based Lck inhibitors.

One series of aminopyrimidine amides was designed from an aminoquinazoline lead. acs.org Optimization of this series resulted in compounds with improved cellular potency and selectivity. Compound 13b , an orally bioavailable inhibitor from this class, effectively inhibited the production of interleukin-2 (IL-2) in mice in a dose-dependent manner, demonstrating in vivo efficacy in T-cell activation models. acs.org

CompoundCore ScaffoldBiological EffectIn Vivo ModelReference
Compound 13bAminopyrimidine amideInhibited IL-2 production (ED50 = 9.4 mg/kg)Anti-CD3-induced mice acs.org

Mycobacterial ATP Synthase Inhibition for Tuberculosis Therapy

The emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb) necessitates the discovery of novel therapeutic agents. The mycobacterial ATP synthase, essential for energy production, is a validated target. Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a promising scaffold for antitubercular agents. nih.gov

Through the synthesis of a focused library of analogues, researchers identified key pharmacophore features and achieved significant improvements in antitubercular activity. These compounds showed low cytotoxicity and were active against M.tb within macrophages. nih.gov Interestingly, the mechanism of action was found to be distinct from other inhibitors sharing this core structure, with resistance conferred by a mutation in an FAD-dependent hydroxylase (Rv1751) that promoted compound metabolism. nih.gov

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) Inhibition in Oncology

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a successful strategy in the treatment of certain cancers, particularly HR-positive breast cancer. Several approved and investigational CDK4/6 inhibitors are based on pyrimidine (B1678525) scaffolds. nih.govrsc.org

One class of inhibitors is based on the thieno[2,3-d]pyrimidin-4-yl hydrazone scaffold. nih.gov Optimization of this series led to the identification of potent CDK4 inhibitors. Another study focused on N2,N4-disubstituted pyrimidine-2,4-diamines, which demonstrated potent inhibition against both CDK2 and CDK9, highlighting the scaffold's versatility in targeting multiple CDKs. rsc.org More selective CDK4/6 inhibitors have also been developed based on benzimidazolyl-pyrimidine and 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffolds. encyclopedia.pubmdpi.com For example, compound 11 (benzimidazolyl-pyrimidine) showed a CDK4 IC50 of 1.5 nM, and compound 21a (pyrazolo[4,3-h]quinazoline) had a CDK4 IC50 of 0.01 μM. encyclopedia.pubmdpi.com

CompoundCore ScaffoldCDK4 IC50 (nM)CDK6 IC50 (nM)Reference
Compound 11Benzimidazolyl-pyrimidine1.5N/A encyclopedia.pub
Compound 21a4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline1026 mdpi.com

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes and are targets for drugs used in cardiovascular diseases and cancer. nih.gov Dipyridamole, a pyrimido[5,4-d]pyrimidine derivative, is a well-known ENT inhibitor. nih.gov It inhibits ENT1 more potently than ENT2. nih.gov

Research into dipyridamole analogues has sought to improve potency and selectivity. Structure-activity relationship studies have shown that substituents at the 2, 4, 6, and 8 positions of the pyrimido[5,4-d]pyrimidine core are crucial for activity. nih.gov Specifically, 2,6-di(N-monohydroxyethyl) substitution on the pyrimidopyrimidine ring system tended to produce the most potent and selective inhibitors of hENT4 adenosine transport function. nih.gov

Receptor Agonism and Antagonism Studies

The structural versatility of aminopyrimidine analogues extends to their interaction with G-protein coupled receptors (GPCRs) and other receptor types, leading to the development of potent antagonists for various therapeutic areas.

Investigations have identified 2-aminopyrimidine derivatives as dual antagonists for adenosine A1 and A2A receptors. nih.gov Compound 8m (4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine) showed high affinity for both receptors, with Ki values of 9.54 nM for A1 and 6.34 nM for A2A. nih.gov Molecular docking studies suggest these compounds interact with key residues like Phe168 and Asn253 in the A2A binding site. nih.gov

Furthermore, the aminopyrimidine scaffold was instrumental in developing selective antagonists for the prostaglandin E2 receptor subtype 2 (EP2). The introduction of this scaffold led to compounds with excellent potency. researchgate.net

In a separate line of research, pyrazolo[1,5-a]pyrimidine-based compounds were identified as potent aryl hydrocarbon receptor (AHR) antagonists. rsc.org High-throughput virtual screening followed by experimental validation identified an initial hit with an IC50 of 650 nM. Systematic optimization of this scaffold led to compound 7a , which exhibited a low nanomolar AHR antagonistic potency with an IC50 of 31 nM. rsc.org

CompoundCore ScaffoldTarget ReceptorActivity (Ki/IC50)Reference
Compound 8m2-aminopyrimidineAdenosine A1/A2A9.54 nM / 6.34 nM nih.gov
Compound 7aPyrazolo[1,5-a]pyrimidineAryl Hydrocarbon Receptor (AHR)31 nM rsc.org

Histamine (B1213489) H3 Receptor Agonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. wikipedia.org As such, H3R agonists have therapeutic potential for treating a variety of neurological and psychiatric disorders. While direct studies on ethyl(pyrimidin-2-ylmethyl)amine analogues as H3R agonists are limited, research into structurally related 2-aminopyrimidine derivatives has shown promise.

A notable study identified 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as a novel class of non-imidazole H3R agonists. acs.org One of the synthesized analogues demonstrated significant partial agonism at the H3 receptor. acs.org Molecular modeling studies of these compounds revealed key interactions with the receptor's binding site, where the basic amine forms an ionic bond with aspartate (D114) and the 2-amino group of the pyrimidine ring forms a hydrogen bond with glutamate (E206). acs.org

Furthermore, broader investigations into 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives have identified compounds with high affinity for the human H3 receptor (hH3R). nih.gov For instance, the strategic substitution of a 2-amino group on the pyrimidine core with a 3-piperidinopropoxyphenyl moiety led to a compound with a high hH3R affinity (Ki = 4.49 ± 1.25 nM) and over 6,500-fold selectivity for H3R over the H4 receptor. nih.govresearchgate.net These findings underscore the potential of the 2-aminopyrimidine scaffold, a core component of this compound, in the design of novel H3 receptor agonists.

Table 1: Histamine H3 Receptor Binding Affinities of 2-Aminopyrimidine Analogues

Compound Structure hH3R Ki (nM) H3R/H4R Selectivity
Compound 5 N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine 4.49 ± 1.25 >6,500
Compound 1 6-(4-methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine - -
14d 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivative - -

Data sourced from multiple studies. acs.orgnih.govresearchgate.net

Serotonin 5-HT6 Receptor Antagonism

For example, a series of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines were synthesized and evaluated for their 5-HT6 receptor affinity. One of the lead compounds from this series, a phenylsulfonylcyclopentapyrazolopyrimidine, was found to be a highly selective 5-HT6 receptor antagonist with a very high affinity in the low picomolar range. This compound and its analogues showed minimal effects on other potential liability targets, such as 5-HT2B receptors and hERG potassium channels, indicating a favorable selectivity profile.

These findings, although on more complex fused pyrimidine systems, suggest that the pyrimidine core can be a key structural element in the development of potent and selective 5-HT6 receptor antagonists. Further research is warranted to explore the potential of simpler (pyrimidin-2-ylmethyl)amine derivatives in this context.

Sphingosine-1-phosphate Receptor 1 (S1P1) Modulation

Sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, play a crucial role in regulating lymphocyte trafficking from lymphoid organs. nih.gov S1P1 receptor modulators, by preventing the egress of lymphocytes, have emerged as an important class of drugs for the treatment of autoimmune diseases like multiple sclerosis.

Currently, there is a lack of direct scientific literature investigating this compound or its close analogues as modulators of the S1P1 receptor. The majority of research on S1P1 modulators has focused on sphingosine analogues and other structural classes. While some pyrazolopyridine derivatives have been explored as S1P2 receptor ligands, the exploration of pyrimidine-based compounds as S1P1 modulators remains an under-investigated area. researchgate.net Given the diverse biological activities of pyrimidine derivatives, future research could explore the potential of the this compound scaffold for S1P1 receptor modulation.

Cell-Based Assays and Antiproliferative Activity

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative properties of pyrimidine derivatives have been extensively studied, with many analogues showing potent activity against a variety of cancer cell lines. Research on 2-aminopyrimidine derivatives, which are structurally related to this compound, has demonstrated significant potential in this area.

In one study, novel 2-anilinopyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. Several of these compounds exhibited excellent activity, with IC50 values ranging from 0.27 to 10.57 µM against MCF-7 cells and 0.73 to 29.07 µM against MDA-MB-231 cells. The most active compounds in this series were found to exert their effects through the inhibition of the epidermal growth factor receptor (EGFR) and aromatase (ARO) enzymes.

Another study focused on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. Modification of the pyrimidine core, such as the introduction of a 5-methyl group, led to a significant increase in potency, with one analogue showing an IC50 value of 70 nM. acs.org

Furthermore, a series of pyrimidin-2-amine derivatives were designed as polo-like kinase 4 (PLK4) inhibitors. nih.gov One of the most potent compounds, 8h , displayed a PLK4 IC50 of 0.0067 µM and exhibited excellent antiproliferative activity against MCF-7, BT474, and MDA-MB-231 breast cancer cell lines, with IC50 values of 0.0075 µM, 0.0081 µM, and 0.0122 µM, respectively. nih.gov

Table 2: Antiproliferative Activity of Selected 2-Aminopyrimidine Analogues

Compound Cancer Cell Line IC50 (µM)
2c MCF-7 0.27
3b MCF-7 0.35
12 MCF-7 0.41
8h MCF-7 0.0075
8h BT474 0.0081
8h MDA-MB-231 0.0122

Data compiled from various studies. nih.gov

Modulation of Cellular Pathways (e.g., IL-2 Release, NF-κB, AP-1)

The immunomodulatory and anti-inflammatory potential of pyrimidine derivatives is linked to their ability to modulate key cellular signaling pathways. The transcription factors NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1) are critical regulators of pro-inflammatory gene expression and are implicated in various inflammatory diseases.

A theoretical study using comparative molecular field analysis (CoMFA) and docking methods investigated a series of pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB. The study suggested that these compounds could effectively prevent the binding of free AP-1 and NF-κB to DNA, thereby inhibiting their transcriptional activity. This inhibitory action was attributed to the binding of the pyrimidine derivatives at the junction between the transcription factors and DNA. The study also highlighted that the binding sites for these compounds on both AP-1 and NF-κB share common structural characteristics, providing a rationale for their dual inhibitory function.

Regarding the modulation of interleukin-2 (IL-2) release, there is currently no direct scientific literature available for this compound or its close analogues. IL-2 is a key cytokine in the regulation of the immune response, and its modulation is a target for various immunotherapies. The potential of pyrimidine-based compounds to modulate IL-2 release remains an area for future investigation.

Antimicrobial and Antifungal Research

The emergence of antimicrobial resistance has necessitated the search for new and effective antimicrobial agents. Pyrimidine derivatives have been a focal point of this research due to their broad-spectrum activity.

A study on the design and synthesis of pyrimidin-2-ol/thiol/amine analogues revealed significant antimicrobial and antifungal properties. nih.govresearchgate.net Several of the synthesized compounds exhibited potent activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, some derivatives showed greater antimicrobial potential than the standard drugs cefadroxil (antibacterial) and fluconazole (antifungal). nih.gov

The antimicrobial activity was evaluated using the tube dilution method to determine the minimum inhibitory concentration (MIC). The structure-activity relationship (SAR) studies from this research indicated that the presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl ring of the pyrimidine derivatives enhanced their antimicrobial and antifungal activities. nih.gov

Another investigation into chloropyrazine-tethered pyrimidine derivatives also demonstrated their antimicrobial and antiproliferative potential. mdpi.com One of the compounds in this series displayed excellent antiproliferative activity with an IC50 of 5 ± 1 µg/mL. mdpi.com

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrimidin-2-amine Analogues

Compound S. aureus (µM/ml) B. subtilis (µM/ml) E. coli (µM/ml) P. aeruginosa (µM/ml) C. albicans (µM/ml) A. niger (µM/ml)
2 1.81 1.81 0.91 1.81 3.63 3.63
5 1.91 0.96 1.91 1.91 3.83 3.83
10 1.55 1.55 3.10 0.77 3.10 3.10
11 3.36 3.36 3.36 3.36 3.36 1.68
12 0.87 1.73 1.73 1.73 1.73 3.47

Data extracted from a study on pyrimidin-2-ol/thiol/amine analogues. nih.gov

Antibacterial and Antifungal Activity

The antimicrobial potential of pyrimidine derivatives has been a key area of investigation. nih.govresearchgate.net A variety of analogues have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.govmdpi.com

In one study, a series of pyrimidin-2-ol/thiol/amine derivatives were synthesized and tested for their in vitro antimicrobial activity. nih.gov The tube dilution method was employed to determine the minimum inhibitory concentration (MIC) against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal species like Aspergillus niger and Candida albicans. nih.gov The results indicated that the presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl ring attached to the pyrimidine core enhanced the antimicrobial activity. nih.gov

Another study focused on 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones and screened them against a panel of pathogenic microorganisms. mdpi.com The findings suggested that the nature of the substituents on the pyrimidine ring plays a crucial role in their antimicrobial action. For instance, compounds featuring a 4-chlorobenzyl group at the C-6 position of the pyrimidine ring demonstrated notable antibacterial activity. mdpi.com Conversely, superior antifungal results were observed in compounds bearing 2-(pyrrolidin-1-yl)ethylthio and 2-(piperidin-1-yl)ethylthio substituents at the C-2 position. mdpi.com

The antifungal activity of pyrimidine analogues has also been compared to existing drugs. For example, the pyrimidine analog carmofur has shown in vitro inhibitory activity against the primary agents of chromoblastomycosis (CBM) and pheohyphomycosis (PHM). nih.gov Studies have demonstrated that carmofur can have a higher selectivity index than the established antifungal agent flucytosine (5-FC) against certain fungal agents. nih.gov Furthermore, synergistic interactions have been observed when carmofur is combined with itraconazole and amphotericin B against various fungal strains. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Pyrimidine Analogues

Compound Type Test Organism Activity (MIC in µM/ml) Reference
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine S. aureus, E. coli, B. subtilis, C. albicans Compounds with electron-withdrawing groups showed improved activity. nih.gov
2-(substituted amino)alkylthiopyrimidin-4(3H)-ones S. aureus, B. subtilis, B. cereus, C. albicans, A. niger Activity dependent on substituent nature; 4-chlorobenzyl group enhanced antibacterial activity. mdpi.com
Pyrimidine monoxime derivatives Various bacteria and fungi Metal complexes showed enhanced activity compared to free ligands. researchgate.net

Antiviral and Antiparasitic Efficacy

The structural framework of pyrimidine is a key component in a number of antiviral drugs, and research into new pyrimidine analogues continues to be a promising area for the development of novel antiviral agents. mdpi.comresearchgate.net

One area of focus has been the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which have been evaluated for their antiviral efficacy against viruses such as herpes simplex virus type-1 (HSV-1). nih.gov Additionally, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been explored as potential antiviral agents. mdpi.com In these studies, the aliphatic chain and the presence of a secondary nitrogen atom were identified as critical for antiviral efficacy. mdpi.com

Methylenecyclopropane nucleoside analogues containing a pyrimidine base have also been synthesized and tested for their in vitro antiviral activity against a range of viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and varicella-zoster virus (VZV). nih.gov Certain 2-amino-6-cyclopropylaminopurine and 2,6-diaminopurine derivatives, which are structurally related to pyrimidines, were found to be effective against the hepatitis B virus (HBV). nih.gov

While extensive research has been conducted on the antiviral properties of pyrimidine analogues, there is comparatively less information available regarding their antiparasitic efficacy. Further investigations are needed to fully explore the potential of this compound analogues in this therapeutic area.

Anti-Inflammatory and Immunomodulatory Investigations

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. nih.gov Several pyrimidine-based drugs, such as afloqualone and proquazone, are already in clinical use for their anti-inflammatory effects. nih.gov The anti-inflammatory action of pyrimidines is often attributed to their ability to inhibit key inflammatory mediators. nih.gov

Inhibition of Inflammatory Mediators (e.g., Prostaglandin E2, TNF-α)

The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandin E2 (PGE2). nih.gov By suppressing the activity of COX-1 and COX-2 enzymes, these compounds can effectively mitigate the inflammatory response. nih.gov

Research has shown that pyrimidine derivatives can also inhibit other vital inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov For instance, certain pyrimidine derivatives containing a pyridine (B92270) structure have been found to significantly reduce the expression levels of COX-2.

A study on newly synthesized pyrrolo[2,3-d]pyrimidine derivatives demonstrated potent anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin. researchgate.net The anti-inflammatory effects of pyrimidines are linked to their inhibitory response against the expression and activities of crucial inflammatory mediators. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Pyrimidine Analogues

Compound/Derivative Mechanism of Action Key Findings Reference
Pyrazolo[3,4-d]pyrimidine derivatives Inhibition of COX enzymes Suppressed the production of PGE2. nih.gov
Pyrimidine derivatives with pyridine structure Inhibition of inflammatory mediators Significantly reduced COX-2 expression levels.
Pyrrolo[2,3-d]pyrimidine derivatives Anti-inflammatory activity Showed potent activity comparable to indomethacin. researchgate.net

Other Therapeutic and Agrochemical Applications

Beyond their antimicrobial and anti-inflammatory properties, analogues of this compound have been investigated for a variety of other therapeutic and agrochemical uses.

Antifibrotic Activity

Several studies have highlighted the potential of pyrimidine derivatives as antifibrotic agents. mdpi.comnih.gov In one such study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their biological activity against immortalized rat hepatic stellate cells. mdpi.comnih.gov Fourteen of the synthesized compounds were found to exhibit better anti-fibrotic activities than the standard drug Pirfenidone. mdpi.comnih.gov

Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.gov Further analysis revealed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, suggesting their potential as novel anti-fibrotic drugs. mdpi.comnih.gov

The mechanism of action for the anti-fibrotic effects of some pyrimidine derivatives may involve the inhibition of collagen prolyl 4-hydroxylases, which leads to a reduction in collagen synthesis.

Larvicidal and Insecticidal Properties

The pyrimidine scaffold is a core component of several commercial insecticides, and research continues to explore new pyrimidine derivatives for their insecticidal properties. researchgate.net A series of novel 2-pyrimidinamine derivatives were synthesized using a green chemistry approach and evaluated for their larvicidal and antifeedant activities against the mosquito Culex quinquefasciatus. nih.gov One of the synthesized compounds exhibited high activity, with a median lethal dose (LD50) of 21.43 µg/mL. nih.gov

In another study, novel pyrimidine derivatives containing a urea (B33335) pharmacophore were designed and tested for their biological activity against Aedes aegypti, the mosquito vector for dengue and yellow fever. researchgate.net Several of these compounds displayed insecticidal activity against both adult and larval mosquitoes, with one compound achieving 70% mortality at a concentration of 2 µg/mL. researchgate.net These findings suggest that with further structural modifications, pyrimidine derivatives could be developed into novel lead compounds for insecticides. researchgate.net

Antioxidant and Antihypertensive Potential

Analogues of this compound, belonging to the broader class of pyrimidine derivatives, have demonstrated significant potential as both antioxidant and antihypertensive agents in a variety of preclinical studies. The therapeutic promise of these compounds stems from their diverse chemical structures, which can be modified to enhance their biological activities. nih.govmdpi.com Pyrimidine derivatives are recognized for a wide spectrum of biological actions, and their evaluation for cardiovascular and antioxidant properties is an active area of research. mdpi.com

The antihypertensive effects of certain pyrimidine analogues have been well-documented. For instance, a series of 5-benzylidene-pyrimidinetrione derivatives, including SR-5, SR-8, SR-9, and SR-10, have been shown to reduce blood pressure in deoxycorticosterone acetate-salt induced hypertensive rats. nih.gov Similarly, a series of 51 different 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated for their antihypertensive activity in conscious, spontaneously hypertensive rats. nih.gov One of the notable compounds from this series, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, effectively lowered blood pressure to normotensive levels in a gradual and sustained manner. nih.gov The antihypertensive properties of many of these analogues are linked to their ability to act as calcium channel blockers, a mechanism shared with established drugs like Nifedipine. mdpi.com

In addition to their effects on blood pressure, many pyrimidine derivatives exhibit notable antioxidant activity. This is often attributed to their ability to scavenge free radicals and protect cells from oxidative stress. nih.gov Studies have shown that compounds such as 4b, 10c, and 11a-c demonstrate strong antioxidant effects, which are linked to their capacity to protect red blood cells from hemolysis. nih.gov Further research into novel pyrimido[4,5-d]pyrimidines identified compounds 4g, 4i, and 4j as promising antioxidant agents through neuroprotective analysis against H2O2 and Oxygen Radical Absorbance Capacity (ORAC) assays. mdpi.com This dual action—antihypertensive and antioxidant—is particularly valuable, as oxidative stress is a known contributor to the pathophysiology of hypertension. The antioxidant activity of these compounds can enhance the levels of crucial enzymes like glutathione-s-transferase and catalase, while reducing lipid peroxidation. nih.gov

Antioxidant and Antihypertensive Activity of Selected Pyrimidine Analogues

Compound/SeriesObserved ActivityKey FindingsReference
SR-5, SR-8, SR-9, SR-10Antihypertensive & AntioxidantReduced blood pressure in hypertensive rats; enhanced antioxidant enzyme levels. nih.gov
6-arylpyrido[2,3-d]pyrimidin-7-amine derivativesAntihypertensiveProduced a gradual and sustained reduction in blood pressure in spontaneously hypertensive rats. nih.gov
Compounds 4b, 10c, 11a-cAntioxidant & Anti-hemolyticDemonstrated strong free radical scavenging and protection of red blood cells from hemolysis. nih.gov
Compounds 4g, 4i, 4j (N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines)Antioxidant & NeuroprotectiveIdentified as promising antioxidants in ORAC and H2O2 protection assays. mdpi.com
Compounds 4c, 7a, 7c, 8c, 9b, 9cAntihypertensive & Calcium Channel BlockadeExhibited antihypertensive properties comparable to Nifedipine. mdpi.com

Pharmacodynamic Studies in Preclinical Models

Pharmacodynamic investigations in preclinical models have been crucial in elucidating the physiological effects of this compound analogues. These studies, primarily conducted in rodent models of hypertension, have provided detailed insights into the compounds' blood pressure-lowering capabilities and their effects on vascular and cardiac tissues.

In a study utilizing deoxycorticosterone acetate (B1210297) (DOCA)-salt induced hypertensive rats, the pyrimidine derivatives SR-5, SR-8, SR-9, and SR-10 not only reduced blood pressure but also helped normalize renal functions. nih.gov These compounds also exhibited a diuretic effect, increasing urinary output in the rats. nih.govresearchgate.net Furthermore, in ex vivo experiments using isolated rat aortic rings, these compounds were found to relax contractions induced by both phenylephrine and high potassium concentrations, indicating a direct vasodilatory effect. nih.govresearchgate.net This vasodilation was determined to be independent of the endothelium. nih.govresearchgate.net

Another preclinical model, the conscious spontaneously hypertensive rat (SHR), was used to evaluate a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. nih.gov Oral administration of these compounds, particularly compound 36, resulted in a dose-dependent, gradual, and sustained reduction of blood pressure to normal levels. nih.gov The ability to maintain normotensive levels with single daily oral doses highlights the potential for long-acting therapeutic benefit. nih.gov

Summary of Pharmacodynamic Effects in Preclinical Models

Compound SeriesPreclinical ModelPharmacodynamic EffectReference
SR-5, SR-8, SR-9, SR-10DOCA-salt hypertensive ratsReduced blood pressure, normalized renal function, increased urinary output. nih.gov
SR-5, SR-8, SR-9, SR-10Isolated rat aortic ringsRelaxed phenylephrine and K+-induced contractions (vasodilation). nih.govresearchgate.net
SR-5, SR-8, SR-9, SR-10Isolated guinea-pig atriaMild-to-moderate inhibition of force and rate of contractions. nih.gov
6-arylpyrido[2,3-d]pyrimidin-7-amine derivativesSpontaneously hypertensive ratsGradual and sustained reduction in blood pressure. nih.gov

Exploration of Mechanism of Action through Biological Probes

The investigation into the mechanism of action of this compound analogues has revealed a multi-faceted pharmacological profile, with calcium channel antagonism being a primary pathway for their antihypertensive effects. Biological probes and ex vivo tissue preparations have been instrumental in detailing these mechanisms.

In addition to direct vasodilation, the mechanism of action also involves antioxidant and anti-inflammatory pathways. nih.govresearchgate.net In aorta and heart tissues from treated animals, the test compounds were shown to enhance the levels of antioxidant markers such as glutathione-s-transferase, reduced glutathione, and catalase. nih.gov Concurrently, they decreased lipid peroxidation and the expression of inflammatory markers like cyclooxygenase 2 and tumor necrosis factor-alpha. nih.gov This demonstrates that the therapeutic potential of these compounds is not limited to a single mechanism but is rather a combination of vasodilation, antioxidant, and anti-inflammatory effects. nih.govresearchgate.net This multi-target action is highly desirable for the management of complex diseases like hypertension. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl(pyrimidin-2-ylmethyl)amine derivatives?

this compound analogs are typically synthesized via Knoevenagel condensation between pyrimidine-containing precursors and substituted aldehydes. For example, and describe the condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with aromatic aldehydes under reflux in ethanol, catalyzed by piperidine. Reaction optimization includes controlling temperature (70–80°C) and using anhydrous conditions to prevent hydrolysis. Yields range from 65–85%, with purity confirmed by melting points and chromatography .

Q. How are synthesized this compound derivatives structurally characterized?

Characterization involves:

  • IR spectroscopy : Identification of functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirmation of substituent positions and stereochemistry. For example, aromatic protons in pyrimidine rings appear as doublets at δ 7.2–8.5 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 356 for a derivative with a 4-hydroxy-3-methoxyphenyl group) .

Q. What in vivo models are used to evaluate the anti-inflammatory activity of these compounds?

The carrageenan-induced rat paw edema model is widely used ( ). Male Wistar rats (150–180 g) receive oral doses (100 mg/kg) of test compounds 1 hour before subplantar carrageenan injection. Paw volume is measured via plethysmometry at 0 and 3 hours post-injection. Activity is quantified as % inhibition of edema , with compounds like 3e (83.1% inhibition) showing efficacy comparable to diclofenac (85%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound derivatives?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification .
  • Catalyst screening : Piperidine or morpholine as bases enhance condensation efficiency .
  • Temperature control : Reflux at 80°C minimizes side reactions like hydrolysis of cyano groups .
  • Crystallization-induced asymmetric transformation : Used in chiral derivatives to achieve enantiomeric excess (e.g., 95% ee via selective oxime reduction; see ) .

Q. What analytical approaches resolve contradictions in bioactivity data across studies?

Discrepancies in antioxidant or anti-inflammatory results can arise from:

  • Model variability : Differences in assay protocols (e.g., DPPH vs. ABTS radical scavenging) .
  • Structural heterogeneity : Substituent effects (e.g., phenolic -OH groups in 3d–3f enhance activity via H-bonding; ).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare % inhibition values, ensuring p < 0.05 significance .

Q. How can QSAR models predict the biological activity of novel this compound analogs?

Quantitative Structure-Activity Relationship (QSAR) studies (e.g., ) utilize:

  • Descriptors : Log P (lipophilicity), molar refractivity (steric effects), and HOMO/LUMO energies (electronic effects).
  • Software : MOE 2006.08 or Schrödinger Suite for regression analysis.
  • Validation : Leave-one-out cross-validation (R² > 0.7) ensures predictive power. For example, Log P values < 3 correlate with enhanced anti-inflammatory activity due to improved membrane permeability .

Critical Considerations

  • Crystallography : For unambiguous structural confirmation, use SHELXL () to refine X-ray diffraction data, particularly for chiral centers .
  • Ethical compliance : Adhere to OECD Guidelines for in vivo studies, including Institutional Animal Ethics Committee (IAEC) approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.